1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Key structural elements include:
- A 3-chlorophenyl group at position 1, contributing electron-withdrawing effects and metabolic stability.
- A cyclopropyl substituent at position 4, introducing steric constraints that may enhance target binding selectivity.
- A 2-(2,6-dimethylmorpholino)-2-oxoethyl moiety at position 6, which improves solubility and pharmacokinetic properties compared to simpler alkyl chains .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-cyclopropyl-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-13-10-26(11-14(2)31-13)19(29)12-27-22(30)21-18(20(25-27)15-6-7-15)9-24-28(21)17-5-3-4-16(23)8-17/h3-5,8-9,13-15H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKSFYXICDLINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The pyrazolo[3,4-d]pyridazinone scaffold is structurally distinct from related heterocycles:
Key Observations :
- Core Flexibility: The pyrazolo[3,4-d]pyridazinone core (target compound) allows for broader substitution patterns compared to pyrazolo[4,3-d]pyrimidinones (), enabling tailored interactions with biological targets.
- Substituent Impact: The 2,6-dimethylmorpholino group in the target compound enhances solubility relative to the ethoxycarbonyl group in Compound 8 (), which may reduce metabolic clearance .
Physicochemical Properties
Key Findings :
- The dimethylmorpholino group in the target compound balances lipophilicity and solubility, contrasting with the dichloroanilino group in AC1MIJ9W, which prioritizes lipophilicity for membrane penetration .
Hypothetical Bioactivity
While direct data on the target compound is unavailable, analogs provide insights:
- Kinase Inhibition: Pyrazolo-pyridazinones (e.g., Compound 8) show moderate activity, suggesting the target’s cyclopropyl group may enhance selectivity .
- Anticancer Potential: AC1MIJ9W’s dichloroanilino group correlates with cytotoxicity, whereas the target’s 3-chlorophenyl may reduce off-target effects .
Q & A
Q. What are the recommended synthetic pathways for this compound, and what key reaction conditions require optimization?
Answer: The synthesis of this pyrazolo-pyridazine derivative typically involves multi-step reactions starting from functionalized pyrazole and pyridazine precursors. A common approach includes:
- Cyclization of chlorophenyl-substituted pyrazole intermediates with pyridazine derivatives under acidic or basic conditions .
- Substitution reactions to introduce the cyclopropyl and 2,6-dimethylmorpholino groups, often using nucleophilic reagents (e.g., Grignard reagents) or coupling agents .
- Optimization of reaction parameters : Temperature (60–100°C), solvent polarity (DMF or ethanol), and pH control are critical to minimize side products and maximize yield .
Key Considerations :
- Use of catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity .
- Purification via column chromatography or recrystallization to isolate the target compound .
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?
Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR to verify substituent positions and assess aromatic proton environments. Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Definitive proof of stereochemistry and ring conformation .
- FT-IR : Identification of carbonyl (C=O) and morpholino-related functional groups .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Answer: While specific hazard data for this compound are limited, general precautions for pyrazolo-pyridazine derivatives include:
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data interpretation, particularly for overlapping NMR signals?
Answer: Contradictions in NMR data often arise due to dynamic ring puckering or substituent-induced anisotropy. Strategies include:
- Variable Temperature NMR : To distinguish between conformers by altering thermal conditions .
- Isotopic Labeling : H or N labeling of specific positions to simplify spectra .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Case Example : A 2025 study resolved overlapping pyridazine ring protons using a combination of H-N HMBC and NOESY experiments .
Q. What experimental design principles should guide the assessment of this compound’s environmental fate and ecotoxicological impact?
Answer: Follow frameworks like Project INCHEMBIOL to evaluate:
- Physicochemical Properties : LogP (lipophilicity), solubility, and hydrolysis rates to predict environmental persistence .
- Biotic/Abiotic Degradation : Use OECD 301/302 guidelines to test aerobic/anaerobic degradation in soil/water matrices .
- Toxicity Assays :
-
Acute/Chronic Toxicity : Daphnia magna or algal growth inhibition tests .
-
Bioaccumulation : Biomagnification factors in model organisms (e.g., zebrafish) .
Data Integration : Apply probabilistic models (e.g., USEtox) to estimate ecological risks .
Q. What strategies can optimize the compound’s pharmacokinetic profile for therapeutic applications?
Answer: Structural modifications and formulation strategies include:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility while retaining target affinity .
- Prodrug Design : Mask morpholino or carbonyl groups with enzymatically cleavable moieties (e.g., esters) .
- In Silico Screening : SwissADME or ADMET Predictor to prioritize analogs with favorable drug-likeness (e.g., Rule of Five compliance) .
Example : A 2024 study improved oral bioavailability of a related pyrazolo-pyrimidine by 40% via PEGylation of the cyclopropyl group .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | H2SO4 (cat.), DMF, 80°C, 12h | Use anhydrous conditions to prevent hydrolysis |
| Morpholino Incorporation | 2,6-Dimethylmorpholine, DCC, THF | Stirring rate >500 rpm for homogeneity |
| Final Purification | Silica gel chromatography (EtOAc/hexane) | Gradient elution (5→20% EtOAc) |
Q. Table 2. Analytical Techniques for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
